4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide
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Overview
Description
4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide is a complex organic compound featuring a thiophene ring substituted with a carboxamide group, a thiazole ring, and a pyridine moiety
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been reported to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in the regulation of normal cellular processes and dysregulation can lead to malignancies .
Mode of Action
Similar compounds have been found to bind to their target proteins through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding can inhibit the activity of the target protein, leading to a change in the cellular processes it regulates .
Biochemical Pathways
The inhibition of tyrosine kinases can affect multiple signaling pathways involved in cell growth and proliferation . The downstream effects of this inhibition can lead to the suppression of malignant cell growth .
Result of Action
The inhibition of tyrosine kinases can lead to the suppression of malignant cell growth . This suggests that the compound could potentially have antitumor or cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Coupling with Pyridine: The thiazole derivative is then coupled with a pyridine derivative using a palladium-catalyzed cross-coupling reaction.
Formation of the Thiophene Ring: The thiophene ring is synthesized separately and then coupled with the thiazole-pyridine intermediate.
Final Coupling and Carboxamide Formation: The final step involves coupling the thiophene derivative with the thiazole-pyridine intermediate and introducing the carboxamide group through an amide coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine, while nucleophilic substitutions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives or other substituted aromatic compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its structure makes it a candidate for binding studies and structure-activity relationship (SAR) analysis.
Medicine
Medically, this compound is investigated for its potential therapeutic properties. It may exhibit activity against various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry
In the industrial sector, this compound could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-methyl-N-(4-(2-(pyridin-2-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide
- 4-methyl-N-(4-(2-(pyridin-4-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide
- 4-methyl-N-(4-(2-(quinolin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide
Uniqueness
The uniqueness of 4-methyl-N-(4-(2-(pyridin-3-ylamino)thiazol-4-yl)phenyl)thiophene-2-carboxamide lies in its specific substitution pattern, which can significantly influence its biological activity and chemical reactivity. The presence of the pyridine moiety, thiazole ring, and thiophene ring in a single molecule provides a versatile scaffold for further modification and optimization in drug development.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
4-methyl-N-[4-[2-(pyridin-3-ylamino)-1,3-thiazol-4-yl]phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4OS2/c1-13-9-18(26-11-13)19(25)22-15-6-4-14(5-7-15)17-12-27-20(24-17)23-16-3-2-8-21-10-16/h2-12H,1H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXZBRWPXHMCSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1)C(=O)NC2=CC=C(C=C2)C3=CSC(=N3)NC4=CN=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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